molecular formula C33H30F2N2O5 B566063 (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one CAS No. 1185883-40-2

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Cat. No. B566063
M. Wt: 572.609
InChI Key: WYMDQBFNYMAMNK-LTXXGDHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a chemical substance with the molecular formula C33H30F2N2O5 . Its molecular weight is 572.6 .

Scientific Research Applications

Enzymatic Synthesis in Drug Development

This compound is an important chiral intermediate in the synthesis of the chiral side chain of ezetimibe, a drug used to lower cholesterol levels. Research has demonstrated the use of recombinant Escherichia coli expressing carbonyl reductase for its enzymatic synthesis. The dual-enzyme coupled biocatalytic process in an aqueous-organic biphasic solvent system has achieved high conversion rates and diastereomeric excess, highlighting the efficiency of biocatalysis in drug intermediate synthesis (Liu et al., 2017).

Lipase Catalyzed Kinetic Resolution

Another study developed efficient enzymatic methods for synthesizing this compound via transesterification and hydrolysis using lipase as the enzyme source. This approach offers an alternative route for producing the S-diastereomer of the compound, which is also an intermediate for ezetimibe, demonstrating the versatility of enzyme-catalyzed reactions in producing pharmaceutical intermediates (Singh et al., 2013).

properties

IUPAC Name

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMDQBFNYMAMNK-LTXXGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

CAS RN

1185883-40-2
Record name (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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